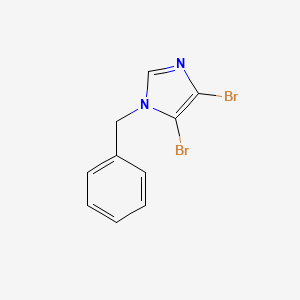

1-benzyl-4,5-dibromo-1H-imidazole

Vue d'ensemble

Description

1-benzyl-4,5-dibromo-1H-imidazole is a chemical compound with the molecular formula C10H8Br2N2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzimidates and 2H-azirines in a ZnCl2-catalyzed [3 + 2] cycloaddition reaction . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can also be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two bromine atoms attached to the ring . The benzyl group is attached to one of the nitrogen atoms in the ring .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to their amphoteric nature, showing both acidic and basic properties .Applications De Recherche Scientifique

Synthèse organique et chimie médicinale

1-benzyl-4,5-dibromo-1H-imidazole : est un bloc de construction polyvalent en synthèse organique. Il est utilisé pour construire des molécules complexes avec des propriétés médicinales potentielles. Sa fonctionnalité dibromo permet une fonctionnalisation supplémentaire par des réactions de couplage croisé, ce qui le rend précieux pour la création de nouveaux produits pharmaceutiques .

Catalyse

Ce composé sert de précurseur pour la synthèse de carbénoïdes N-hétérocycliques (NHC), qui sont largement utilisés comme ligands en catalyse. Les NHC facilitent diverses transformations catalytiques, y compris la formation de liaisons carbone-carbone, qui est fondamentale dans la production de produits chimiques fins .

Science des matériaux

En science des matériaux, This compound peut être utilisé pour synthétiser des polymères à base d'imidazole. Ces polymères présentent une stabilité thermique et une conductivité électrique élevées, ce qui les rend adaptés aux applications électroniques .

Études biologiques

Les dérivés de l'imidazole, y compris This compound, sont connus pour présenter une gamme d'activités biologiques. Ils sont étudiés pour leur potentiel en tant qu'agents antimicrobiens, antiviraux et anticancéreux en raison de leur capacité à interagir avec les macromolécules biologiques .

Chimie verte

Le composé est également utilisé dans le développement de protocoles de chimie verte. Ses réactions peuvent être effectuées dans des conditions sans solvant ou dans des solvants verts, minimisant l'impact environnemental et améliorant la durabilité des processus chimiques .

Chimie analytique

En chimie analytique, les dérivés de This compound sont utilisés comme réactifs ou intermédiaires dans le développement de nouvelles méthodes analytiques. Ces méthodes peuvent être appliquées à la détection et à la quantification de diverses substances .

Chimie agricole

Le cycle imidazole est un motif courant dans les produits agrochimiquesThis compound peut être utilisé pour synthétiser des composés ayant des propriétés herbicides ou fongicides, contribuant à la protection des cultures et à l'augmentation du rendement .

Recherche avancée

Les réarrangements et les transformations uniques de This compound font l'objet de recherches avancées. Ces études visent à découvrir de nouvelles voies de réaction et des mécanismes qui peuvent conduire à la découverte de nouveaux composés .

Mécanisme D'action

Target of Action

1-Benzyl-4,5-dibromo-1H-imidazole is known to interact with various cytochrome P-450 isozymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics . Additionally, it acts as an inhibitor of thromboxane A2 synthase , an enzyme involved in the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator .

Mode of Action

As an inducer of cytochrome p-450 isozymes, it likely enhances the metabolic activity of these enzymes . As an inhibitor of thromboxane A2 synthase, it may reduce the production of thromboxane A2, thereby affecting platelet aggregation and vasoconstriction .

Biochemical Pathways

The compound’s interaction with cytochrome P-450 isozymes suggests that it may influence various biochemical pathways involved in drug metabolism . By inhibiting thromboxane A2 synthase, it may also affect the arachidonic acid pathway, which is involved in the production of various eicosanoids, including thromboxanes .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. For instance, by inducing cytochrome P-450 isozymes, it may alter the metabolism of various substances within the cell . Its inhibition of thromboxane A2 synthase could lead to changes in platelet aggregation and vascular tone .

Orientations Futures

Imidazole derivatives have become an important synthon in the development of new drugs . They are key components to functional molecules used in a variety of everyday applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Analyse Biochimique

Biochemical Properties

1-benzyl-4,5-dibromo-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . The compound’s bromine atoms enhance its binding affinity to these enzymes, leading to competitive inhibition. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and downstream effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its bromine atoms and imidazole ring. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. For example, the compound can inhibit or activate enzymes in glycolysis, the tricarboxylic acid cycle, and other metabolic processes, leading to changes in cellular energy production and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can interact with specific transporters that facilitate its uptake into cells and its distribution within different cellular compartments . Additionally, this compound can bind to proteins that regulate its localization and accumulation in specific tissues. These interactions can affect the compound’s bioavailability and its ability to exert its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, the compound may be directed to the mitochondria, where it can influence metabolic processes and cellular energy production.

Propriétés

IUPAC Name |

1-benzyl-4,5-dibromoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2/c11-9-10(12)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRXGWQBAWSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

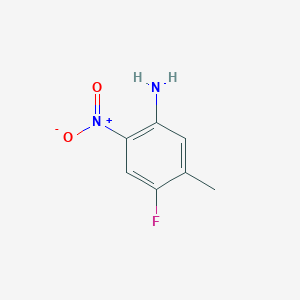

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)

![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)

![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)